

## Nilotinib-d6 molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Nilotinib-d6	
Cat. No.:	B585701	Get Quote

### **Technical Guide: Nilotinib-d6**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of **Nilotinib-d6**, its application in experimental settings, and the fundamental signaling pathways associated with its parent compound, Nilotinib.

## **Core Compound Data: Nilotinib-d6**

**Nilotinib-d6** is the deuterated analog of Nilotinib, a potent tyrosine kinase inhibitor. The incorporation of six deuterium atoms provides a stable isotopic label, making it an ideal internal standard for quantitative mass spectrometry-based assays.

Property	Value	Citations
Chemical Formula	C28H16D6F3N7O	[1][2][3]
Molecular Weight	535.55 g/mol	[1][3]
Alternate Names	4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5- (trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamided6; AMN 107-d6	[1][3]
CAS Number	1268356-17-7	[1][2][3][4]



# Experimental Protocols: Quantification of Nilotinib in Plasma

**Nilotinib-d6** is crucial for the accurate quantification of Nilotinib in biological matrices, such as human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative methodology synthesized from established protocols.

- 1. Sample Preparation:
- Objective: To extract Nilotinib and the internal standard (Nilotinib-d6) from plasma and remove interfering proteins.
- Procedure:
  - To 200 μL of human plasma sample, add a known concentration of Nilotinib-d6 solution as the internal standard.[5]
  - Perform protein precipitation by adding acetonitrile.[5]
  - Vortex the mixture to ensure thorough mixing and complete protein precipitation.
  - Centrifuge the samples at high speed (e.g., 16,000 x g) to pellet the precipitated proteins.
    [5]
  - Transfer the resulting supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[5]
  - Reconstitute the dried extract in a suitable solvent compatible with the LC mobile phase.

#### 2. LC-MS/MS Analysis:

- Objective: To chromatographically separate Nilotinib and Nilotinib-d6 from other components and detect them with high specificity and sensitivity.
- Liquid Chromatography (LC) Conditions:

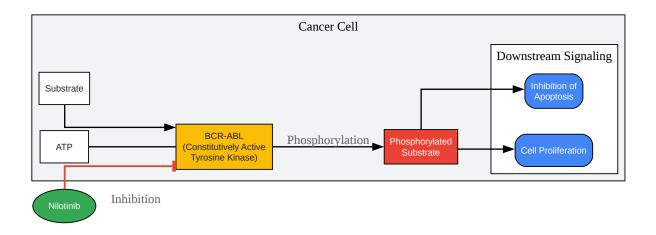


- Column: A C18 reversed-phase column is commonly used for separation.
- Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).[5][7]
- Flow Rate: A typical flow rate is around 0.25 mL/min.[7]
- Mass Spectrometry (MS) Conditions:
  - Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.[5]
  - Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
    - MRM Transition for Nilotinib: m/z 530.7 → 289.5[7]
    - MRM Transition for Nilotinib-d6: The precursor ion will be shifted by the mass of the deuterium atoms (approximately m/z 536.7), while the product ion may be the same or different depending on the fragmentation pattern.

# Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the mechanism of action of Nilotinib and a typical experimental workflow for its quantification.

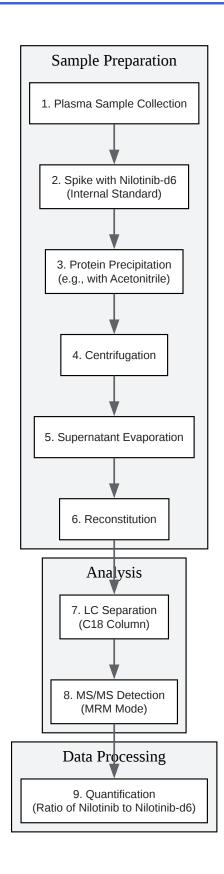




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Nilotinib inhibits the BCR-ABL tyrosine kinase, blocking downstream signaling pathways.[2]





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A typical LC-MS/MS workflow for the quantification of Nilotinib in plasma samples.[5][7]



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- To cite this document: BenchChem. [Nilotinib-d6 molecular weight and formula].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b585701#nilotinib-d6-molecular-weight-and-formula]

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